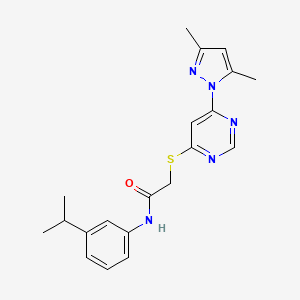
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thioether linkage and multiple heterocyclic rings, suggest diverse mechanisms of action and therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H19N5OS, with a molecular weight of approximately 347.43 g/mol. The compound features a pyrimidine ring substituted with a pyrazole moiety and an acetamide functional group, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific cellular pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use in treating infections.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in drug development.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the thioether linkage and the presence of nitrogenous heterocycles contribute to its ability to interact with biological targets such as enzymes and receptors.
Case Studies
- Antitumor Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to controls, with IC50 values indicating effective dose ranges for therapeutic application.
- Antimicrobial Activity : In vitro assays revealed that the compound exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potential as an antimicrobial agent.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes related to cancer metabolism. Results indicated a dose-dependent inhibition, highlighting its potential as a lead compound for drug development.
Data Tables
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through condensation reactions involving pyrazole and pyrimidine derivatives. Understanding the structure-activity relationship is crucial for optimizing its efficacy and reducing toxicity.
Proposed Synthetic Route
- Synthesis of Pyrazole Ring : Using hydrazines and β-diketones.
- Formation of Pyrimidine Core : Through amination reactions with halogenated pyrimidines.
- Final Coupling Reaction : Combining the pyrazole and pyrimidine cores with the acetamide moiety.
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13(2)16-6-5-7-17(9-16)23-19(26)11-27-20-10-18(21-12-22-20)25-15(4)8-14(3)24-25/h5-10,12-13H,11H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAYMOHQVXSPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














